molecular formula C11H10N2O2S B5912066 5-(2-hydroxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone

5-(2-hydroxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone

Cat. No. B5912066
M. Wt: 234.28 g/mol
InChI Key: VOFPRCCRBAFVAN-VURMDHGXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-hydroxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone, also known as HMIT, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. HMIT is a yellow crystalline powder that has a molecular weight of 271.32 g/mol.

Mechanism of Action

The mechanism of action of 5-(2-hydroxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone is not fully understood. However, it has been proposed that 5-(2-hydroxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone exerts its therapeutic effects by inhibiting the activity of certain enzymes and proteins involved in various cellular processes. 5-(2-hydroxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone has been shown to inhibit the activity of matrix metalloproteinases, which are involved in the degradation of extracellular matrix proteins. 5-(2-hydroxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone has also been shown to inhibit the activity of cyclooxygenase-2, which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
5-(2-hydroxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone has been shown to exhibit a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation. 5-(2-hydroxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-(2-hydroxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone in lab experiments is its high purity and stability. 5-(2-hydroxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using 5-(2-hydroxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 5-(2-hydroxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone. One area of interest is the development of 5-(2-hydroxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone derivatives with improved solubility and bioavailability. Another area of interest is the investigation of the potential use of 5-(2-hydroxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone in combination with other therapeutic agents for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Additionally, further studies are needed to elucidate the mechanism of action of 5-(2-hydroxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone and its potential effects on other cellular processes.

Synthesis Methods

The synthesis of 5-(2-hydroxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone involves the reaction of 2-hydroxybenzaldehyde and thiosemicarbazide in the presence of a catalyst. The resulting product is then treated with methyl iodide to yield 5-(2-hydroxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone. This method has been optimized to achieve high yields of 5-(2-hydroxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone with good purity.

Scientific Research Applications

5-(2-hydroxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, antimicrobial, antifungal, and anti-inflammatory activities. 5-(2-hydroxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

(5Z)-5-[(2-hydroxyphenyl)methylidene]-3-methyl-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2S/c1-13-10(15)8(12-11(13)16)6-7-4-2-3-5-9(7)14/h2-6,14H,1H3,(H,12,16)/b8-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOFPRCCRBAFVAN-VURMDHGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CC2=CC=CC=C2O)NC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)/C(=C/C2=CC=CC=C2O)/NC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5Z)-5-(2-hydroxybenzylidene)-3-methyl-2-thioxoimidazolidin-4-one

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